molecular formula C8H8N2O4S B12862827 2-(Hydroxymethyl)benzo[d]oxazole-5-sulfonamide

2-(Hydroxymethyl)benzo[d]oxazole-5-sulfonamide

Cat. No.: B12862827
M. Wt: 228.23 g/mol
InChI Key: HFRQMBFEJXVGSE-UHFFFAOYSA-N
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Description

2-(Hydroxymethyl)benzo[d]oxazole-5-sulfonamide is a compound that belongs to the class of benzoxazole derivatives. Benzoxazoles are heterocyclic compounds containing a benzene ring fused to an oxazole ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Hydroxymethyl)benzo[d]oxazole-5-sulfonamide typically involves the reaction of ortho-phenylenediamine with chloroacetic acid and hydrochloric acid to form 2-(chloromethyl)-1H-benzo[d]imidazole. This intermediate is then reacted with sodium sulfite to yield the desired compound .

Industrial Production Methods

Industrial production methods for benzoxazole derivatives often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

2-(Hydroxymethyl)benzo[d]oxazole-5-sulfonamide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

2-(Hydroxymethyl)benzo[d]oxazole-5-sulfonamide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 2-(Hydroxymethyl)benzo[d]oxazole-5-sulfonamide involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or proteins involved in cell proliferation, leading to its potential anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and biological context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(Hydroxymethyl)benzo[d]oxazole-5-sulfonamide is unique due to its specific functional groups, which confer distinct chemical reactivity and biological activity.

Properties

Molecular Formula

C8H8N2O4S

Molecular Weight

228.23 g/mol

IUPAC Name

2-(hydroxymethyl)-1,3-benzoxazole-5-sulfonamide

InChI

InChI=1S/C8H8N2O4S/c9-15(12,13)5-1-2-7-6(3-5)10-8(4-11)14-7/h1-3,11H,4H2,(H2,9,12,13)

InChI Key

HFRQMBFEJXVGSE-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1S(=O)(=O)N)N=C(O2)CO

Origin of Product

United States

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